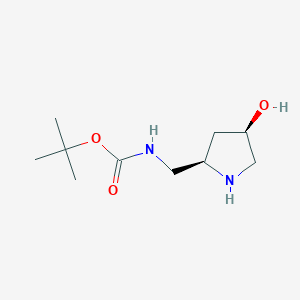

tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate

Description

tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with hydroxyl and tert-butoxycarbonyl (Boc) functional groups. Its stereochemistry at the 2R and 4R positions confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting therapeutics . The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEDNTYVDBGMCS-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in this compound serves as a temporary protecting group for amines. Key reactions include:

Mechanistically, Boc deprotection occurs via acid-catalyzed cleavage of the carbamate bond, generating a carbamic acid intermediate that decomposes to release CO₂ and the amine .

Oxidation Reactions

The hydroxyl group on the pyrrolidine ring undergoes selective oxidation:

The oxidation preserves the stereochemical integrity of the pyrrolidine ring, critical for maintaining biological activity in downstream applications .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

For example, Mitsunobu conditions facilitate stereospecific substitution, converting the hydroxyl group to ethers while inverting stereochemistry at the reaction site .

Hydrolysis and Rearrangement

The carbamate group undergoes controlled hydrolysis:

Hydrolysis under basic conditions proceeds via nucleophilic attack on the carbonyl carbon, while Curtius rearrangement involves thermal decomposition of acyl azides to isocyanates .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity patterns:

Mechanistic Insights

-

Stereochemical Influence : The (2R,4R) configuration directs reaction outcomes. For example, Mitsunobu reactions on the hydroxyl group proceed with inversion, altering spatial arrangement critical for target binding .

-

Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates for substitutions by stabilizing transition states .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Key Observations:

Ring Systems: The target compound’s pyrrolidine ring contrasts with pyridine (), pyrimidine (), and cyclohexane () in analogues.

Functional Groups: The 4-hydroxyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogues (e.g., ).

Stereochemistry : The (2R,4R) configuration differentiates it from diastereomers like (2S,4R)- or (2R,4S)-hydroxypyrrolidine derivatives, which may exhibit divergent biological activities .

Stability and Reactivity

- The Boc group in the target compound is stable under basic conditions but cleaved under acidic (e.g., HCl) or catalytic hydrogenation conditions .

- In contrast, tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate contains a labile fluorine atom, enabling nucleophilic substitution reactions .

Biological Activity

Tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₉N₁O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 74844-91-0

Biological Activity Overview

The compound exhibits multiple biological activities, primarily through its interaction with various enzymatic pathways. Notably, it has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's.

- β-Secretase Inhibition : The compound prevents the cleavage of amyloid precursor protein (APP), thereby reducing the formation of amyloid-beta peptides (Aβ), which are implicated in Alzheimer's pathology.

- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, potentially improving cognitive function.

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocyte cells from Aβ-induced toxicity. The protection mechanism involves a reduction in pro-inflammatory cytokines such as TNF-α and a decrease in oxidative stress markers like free radicals .

In Vivo Studies

In vivo experiments using animal models have shown moderate protective effects against cognitive decline induced by scopolamine administration. However, the bioavailability of the compound in the brain was noted as a limiting factor for its efficacy compared to established treatments like galantamine .

Data Table: Summary of Biological Activities

Case Studies

- Astrocyte Protection Study : A study assessed the protective effects of the compound on astrocyte cells exposed to Aβ 1-42. Results indicated a significant reduction in cell death and inflammatory responses .

- Scopolamine-Induced Cognitive Decline : Another study involved administering scopolamine to rats followed by treatment with this compound. The findings showed that while there was some cognitive preservation, it was not statistically significant compared to control treatments like galantamine .

Q & A

Q. What are the recommended handling and storage precautions for tert-Butyl (((2R,4R)-4-hydroxypyrrolidin-2-yl)methyl)carbamate in laboratory settings?

- Methodological Answer: Based on analogous carbamate compounds, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation to minimize inhalation risks. Store in a cool, dry environment (≤25°C) away from incompatible materials like strong acids/bases. Firefighting measures for similar compounds recommend dry sand or alcohol-resistant foam for extinguishing . Accidental release protocols emphasize containment with inert absorbents and disposal per local regulations .

Q. What synthetic methodologies are commonly employed for preparing tert-butyl-protected carbamates with stereochemical control?

- Methodological Answer: Stereoselective synthesis often involves chiral auxiliaries or catalysts. For example, tert-butyl carbamates with (R,R)-stereochemistry can be synthesized via nucleophilic substitution of activated pyrrolidine intermediates under anhydrous conditions. A representative protocol uses Boc-anhydride ((Boc)₂O) in dichloromethane (DCM) with DMAP catalysis at 0°C–25°C . Purification via silica gel chromatography (hexane/EtOAc gradient) is typical. Reaction progress is monitored by TLC or LC-MS .

Q. How is structural confirmation achieved for tert-butyl carbamate derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR (300 MHz, CDCl₃) of a related compound shows characteristic tert-butyl signals at δ 1.36 (s, 9H) and hydroxyl/pyrrolidine protons between δ 3.12–4.22 . X-ray crystallography (e.g., single-crystal analysis at 100 K) resolves stereochemistry and hydrogen-bonding networks in solid-state structures . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize epimerization during the synthesis of chiral tert-butyl carbamates?

- Methodological Answer: Epimerization risks arise under acidic/basic conditions. To mitigate:

- Use low temperatures (0°C–5°C) during Boc-protection.

- Employ non-polar solvents (e.g., DCM) to stabilize intermediates.

- Add sterically hindered bases (e.g., 2,6-lutidine) to suppress racemization .

Kinetic studies (via ¹H NMR or chiral HPLC) quantify enantiomeric excess (ee) under varying conditions .

Q. What stability challenges arise during long-term storage of tert-butyl carbamates, and how can they be addressed?

- Methodological Answer: Hydrolysis of the tert-butyl group occurs in humid or acidic environments. Stability studies recommend:

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar carbamates?

- Methodological Answer: Contradictions often stem from conformational flexibility or solvent effects. Strategies include:

- Variable-temperature NMR (VT-NMR) to observe dynamic processes (e.g., ring inversion in pyrrolidine derivatives) .

- Computational modeling (DFT or MD simulations) to predict coupling constants and compare with experimental data .

- 2D NMR (COSY, NOESY) to assign stereochemistry and resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.